molecular formula C9H6ClN3O4 B12958150 2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B12958150
M. Wt: 255.61 g/mol
InChI Key: DNLUZYOQRGFVOU-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminopyrazole with a suitable ester, followed by chlorination. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and applications.

Properties

Molecular Formula

C9H6ClN3O4

Molecular Weight

255.61 g/mol

IUPAC Name

2-chloro-5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H6ClN3O4/c1-17-9(16)4-2-5(8(14)15)13-7(11-4)3-6(10)12-13/h2-3H,1H3,(H,14,15)

InChI Key

DNLUZYOQRGFVOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NN2C(=C1)C(=O)O)Cl

Origin of Product

United States

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